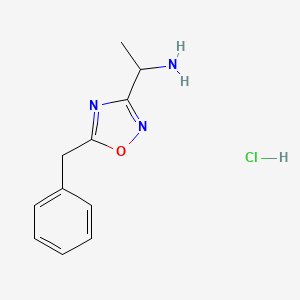

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Description

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at the 5-position and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₃N₃O·HCl (MW: 244.25), with a SMILES string of CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl . The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery.

Properties

IUPAC Name |

1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(12)11-13-10(15-14-11)7-9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYDMVYJZDAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is generally prepared via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A common pathway includes:

- Step 1: Preparation of an amidoxime intermediate, often from a corresponding nitrile or oxime precursor.

- Step 2: Cyclodehydration of the amidoxime with an acyl chloride, ester, or acid derivative to form the 1,2,4-oxadiazole ring.

This approach is supported by analogous syntheses of oxadiazole derivatives reported in the literature, where hydrazides or amidoximes react with orthoesters or acid chlorides under acidic or dehydrating conditions to afford oxadiazole rings.

Incorporation of the Ethan-1-amine Group

The ethan-1-amine substituent at the 3-position can be introduced by:

- Using an appropriate amino acid derivative or amino-substituted precursor during the synthesis of the oxadiazole ring.

- Alternatively, the oxadiazole intermediate bearing a reactive group (e.g., halide or ester) at the 3-position can be converted to the ethanamine via nucleophilic substitution or reduction reactions.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve the compound’s stability, crystallinity, and handling properties.

Detailed Preparation Method (Representative Procedure)

Based on analogous oxadiazole syntheses and available chemical data, a representative synthetic route to this compound is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzyl-substituted amidoxime precursor | Synthesis of amidoxime from benzyl-substituted nitrile by reaction with hydroxylamine hydrochloride under basic conditions |

| 2 | Acyl chloride or orthoester (e.g., acetyl chloride or trimethyl orthoacetate), catalytic acid, reflux | Cyclodehydration to form the 1,2,4-oxadiazole ring with benzyl substitution |

| 3 | Reduction or nucleophilic substitution if necessary | Introduction or preservation of ethan-1-amine substituent at 3-position |

| 4 | HCl in organic solvent (e.g., ethanol) | Formation of hydrochloride salt by acidification |

Research Findings and Optimization

- Yield and Purity: Cyclization reactions to form oxadiazoles generally proceed with moderate to high yields (50–85%) depending on the precursor purity and reaction conditions.

- Reaction Conditions: Acid catalysis (e.g., using p-toluenesulfonic acid or HCl) and elevated temperatures (reflux in ethanol or other solvents) favor ring closure.

- Solvent Effects: Polar aprotic solvents or ethanol are commonly used to dissolve reactants and facilitate cyclization.

- Salt Formation: Hydrochloride salt formation improves compound stability and facilitates purification by precipitation.

Data Table: Key Parameters for Preparation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | Benzyl-substituted nitrile or amidoxime | Purity critical for yield |

| Cyclization Agent | Acetyl chloride or trimethyl orthoacetate | Catalytic acid required |

| Catalyst | p-Toluenesulfonic acid or HCl | Promotes dehydration |

| Solvent | Ethanol or polar aprotic solvent | Reflux conditions |

| Temperature | 65–100 °C | Reflux for 4–12 hours |

| Amine Introduction | Via precursor or post-cyclization modification | Maintains ethanamine integrity |

| Salt Formation | HCl treatment | Room temperature, precipitation |

| Yield Range | 50–85% | Depends on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Antimicrobial Activity

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has shown significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that the compound exhibited notable antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin (20) |

| Escherichia coli | 15 | Ciprofloxacin (17) |

| Pseudomonas aeruginosa | 16 | Ciprofloxacin (19) |

Analgesic Properties

The analgesic potential of this compound was assessed using the acetic acid-induced writhing test in mice. The results indicated that it significantly reduced pain responses, suggesting an effective peripheral analgesic action . The mechanism is thought to involve the inhibition of endogenous substances like prostaglandins that mediate pain.

Table 2: Analgesic Activity Comparison

| Compound | Percentage Protection (%) | Standard Comparison |

|---|---|---|

| This compound | 65 | Acetylsalicylic Acid (50) |

| Compound A (Control) | 30 | - |

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to oxadiazoles. In vitro evaluations on a panel of cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer types .

Table 3: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Compound Tested |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin |

| A549 (Lung Cancer) | 15.0 | 3-[5-(2-phenyloxymethyl)-benzoimidazol] |

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and physicochemical properties of 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride with analogous compounds reported in the literature.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Lipophilicity and Bioactivity

- The benzyl group in the target compound contributes to higher lipophilicity compared to methyl or chlorophenyl substituents, which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

- Benzoxazole derivatives (e.g., CAS 1795508-26-7) introduce additional heteroatoms (N, O), enabling stronger π-π interactions with aromatic residues in enzymes or receptors .

Electronic and Steric Modifications Chlorophenyl-substituted oxadiazoles (e.g., 4-chlorophenyl) exhibit electron-withdrawing effects that stabilize the oxadiazole ring against hydrolysis but may reduce nucleophilicity at the amine group .

Synthetic Accessibility Yields for similar compounds vary widely. For example, compound 39 (5-methyl oxadiazole derivative) was synthesized in 15% yield with high purity (98.36% HPLC), whereas bromoisoxazole analogs (e.g., compound 51) achieved 25% yields .

Solubility and Salt Formation

- The hydrochloride salt of the target compound improves aqueous solubility compared to free bases. Analogous compounds (e.g., benzoxazole derivatives) with higher molecular weights (e.g., 280.71 vs. 244.25) may exhibit reduced solubility despite salt formation .

Research Implications

- Drug Design : The benzyl group in the target compound balances lipophilicity and aromatic interactions, making it a candidate for central nervous system (CNS) targets. In contrast, polar substituents (e.g., trifluoromethyl pyridine in compound 39) may favor peripheral targets .

- Stability : Chlorophenyl and benzoxazole derivatives could offer enhanced metabolic stability due to electron-withdrawing effects or rigid heterocycles .

- Synthetic Optimization : Low yields for methyl-substituted analogs (e.g., 15%) suggest challenges in oxadiazole cyclization steps, warranting exploration of catalysts or alternative reagents .

Biological Activity

1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 203.24 g/mol. The compound is typically synthesized through multi-step reactions involving substituted benzonitrile and hydroxylamine hydrochloride, leading to the formation of the oxadiazole ring structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives of oxadiazoles have shown effectiveness against various pathogens. For instance, studies have demonstrated that certain oxadiazole derivatives possess broad-spectrum antibacterial activity .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-am | Benzyl group at 3-position | Antimicrobial and anticancer properties |

| Benzimidazole Derivatives | Contains a benzimidazole ring | Diverse pharmacological properties |

| 5-Amino-1,3,4-thiadiazole | Contains sulfur instead of oxygen | Anticancer properties |

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Compounds within this class have demonstrated good radical scavenging activity, particularly against DPPH (1,1-Diphenyl-2-picrylhydrazyl) radicals. For example, some related compounds exhibited IC50 values indicating high antioxidant efficacy .

While specific mechanisms for this compound remain largely unexplored, it is suggested that the compound may modulate enzyme activities and gene expression through interactions with various biological targets. Molecular docking studies are being employed to elucidate these interactions further .

Study on Antimicrobial Properties

A study conducted on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates revealed promising results regarding their inhibitory effects on alkaline phosphatase. The findings indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than those of standard inhibitors .

Antioxidant Efficacy Assessment

In a comparative analysis of antioxidant activities among various oxadiazole derivatives, it was found that some compounds showed percent inhibition rates exceeding 90% at specific concentrations. This highlights the potential of these compounds as effective antioxidants in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors. For example, reacting 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine with a carboxamide derivative under coupling conditions can yield analogous structures . The benzyl group is introduced via alkylation or substitution reactions, followed by hydrochloride salt formation. Enamine building blocks (e.g., 2-(5-alkyl-1,2,4-oxadiazol-3-yl)ethan-1-amine derivatives) may serve as intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the benzyl aromatic protons (δ ~7.2–7.4 ppm) and the ethylamine CH2/CH3 groups (e.g., δ 1.48 ppm for a methyl doublet adjacent to NH2) .

- HPLC : Purity ≥98% is achievable, as demonstrated in antimalarial compound analogs .

- Mass Spectrometry : Confirm molecular weight (e.g., ESIMS m/z (M+1): 394.1 for a related compound) .

Advanced Research Questions

Q. What strategies are recommended for optimizing low-yield reactions during synthesis?

- Methodological Answer :

- Condition Screening : Test temperatures (e.g., 60–100°C), catalysts (e.g., DCC, HATU), and solvent systems (DMF, DCM).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.

- High-Throughput Methods : Automated platforms can identify optimal stoichiometry and reaction times. A 15% yield improvement was reported for similar oxadiazole syntheses after iterative optimization .

Q. How can computational methods aid in understanding the compound's bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding to targets like dihydroorotate dehydrogenase (DHODH), as seen in antimalarial studies .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes under physiological conditions.

- QSAR Models : Correlate substituent effects (e.g., benzyl vs. fluorophenyl groups) with activity trends .

Q. What approaches resolve discrepancies in biological assay results across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out degradation or impurities .

- Structural Confirmation : Use X-ray crystallography (e.g., SHELX refinement ) to validate the compound’s conformation.

- Assay Standardization : Include positive controls (e.g., known DHODH inhibitors) and replicate under identical conditions .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) to probe electronic effects.

- Oxadiazole Modifications : Replace the 5-benzyl group with heteroaromatic rings (e.g., pyridyl) to assess steric impacts.

- Biological Testing : Screen derivatives against target enzymes (e.g., malarial DHODH) and compare IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.